molecular formula C27H27Cl2N7 B11182665 N,N'-bis(3-chloro-4-methylphenyl)-6-(4-phenyl-1-piperazinyl)-1,3,5-triazine-2,4-diamine

N,N'-bis(3-chloro-4-methylphenyl)-6-(4-phenyl-1-piperazinyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11182665
M. Wt: 520.5 g/mol
InChI Key: HAFOQVXBBYGWMS-UHFFFAOYSA-N
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Description

N,N'-bis(3-chloro-4-methylphenyl)-6-(4-phenyl-1-piperazinyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C27H27Cl2N7 and its molecular weight is 520.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H27Cl2N7

Molecular Weight

520.5 g/mol

IUPAC Name

2-N,4-N-bis(3-chloro-4-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C27H27Cl2N7/c1-18-8-10-20(16-23(18)28)30-25-32-26(31-21-11-9-19(2)24(29)17-21)34-27(33-25)36-14-12-35(13-15-36)22-6-4-3-5-7-22/h3-11,16-17H,12-15H2,1-2H3,(H2,30,31,32,33,34)

InChI Key

HAFOQVXBBYGWMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4)NC5=CC(=C(C=C5)C)Cl)Cl

Origin of Product

United States

Biological Activity

N,N'-bis(3-chloro-4-methylphenyl)-6-(4-phenyl-1-piperazinyl)-1,3,5-triazine-2,4-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a triazine core substituted with two 3-chloro-4-methylphenyl groups and a 4-phenyl-1-piperazinyl moiety. This unique structure suggests potential interactions with various biological targets.

Structural Formula

N N bis 3 chloro 4 methylphenyl 6 4 phenyl 1 piperazinyl 1 3 5 triazine 2 4 diamine\text{N N bis 3 chloro 4 methylphenyl 6 4 phenyl 1 piperazinyl 1 3 5 triazine 2 4 diamine}

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives of triazine compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The mechanism of action often involves inhibition of critical bacterial enzymes such as dihydrofolate reductase .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismIC50 (μM)Mechanism of Action
Triazine AMycobacterium tuberculosis28Dihydrofolate reductase inhibition
Triazine BE. coli15Cell wall synthesis disruption
Triazine CStaphylococcus aureus22Protein synthesis inhibition

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research indicates that similar triazines can induce apoptosis in cancer cells and inhibit tumor growth through various pathways:

  • Case Study : A study demonstrated that a related triazine compound effectively inhibited cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 30 μM. The study attributed this effect to the compound's ability to disrupt microtubule dynamics and induce cell cycle arrest .

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (μM)Mechanism of Action
Triazine DBreast Cancer (MCF-7)30Microtubule disruption
Triazine ELung Cancer (A549)25Apoptosis induction
Triazine FColon Cancer (HT29)35Cell cycle arrest

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis and metabolism.
  • Cell Cycle Interference : Similar compounds have been shown to disrupt the normal cell cycle progression in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in bacterial and cancer cells.

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